6-Methoxybiphenyl-3-carbaldehyde
Overview
Description
6-Methoxybiphenyl-3-carbaldehyde is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
6-Methoxybiphenyl-3-carbaldehyde has been explored in various research contexts, particularly in synthesis and characterization. For instance, a study focused on the synthesis, characterization, and DNA-binding properties of Ln(III) complexes with 6-ethoxy chromone-3-carbaldehyde benzoyl hydrazone, revealing their potential intercalation mechanism with CT-DNA and antioxidative activity against hydroxyl free radicals (Wang et al., 2009).
Biological Activity and Applications
The compound has also been implicated in biological studies. Notably, sesbagrandiflorains A and B were initially isolated from the Indonesian fabaceous plant Sesbania grandiflora and later chemically revised, leading to the synthesis of new derivatives with antibacterial and cytotoxic properties against certain cancer cell lines (Noviany et al., 2020).
Photophysical Properties
Research into the photophysical properties of derivatives of this compound has been conducted. A study synthesized a novel synthon and explored the absorption and emission spectra, demonstrating that these properties are influenced by the substituents at specific positions on the pyridine ring (Deore et al., 2015).
Detection and Sensing Applications
The compound's derivatives have been utilized in the development of sensors. A study designed a new Al3+ sensor based on a chromone-derived Schiff-base, demonstrating its ability to detect Al3+ with good selectivity and high sensitivity (Liu & Yang, 2018).
Advanced Material Development
The molecule has been implicated in the development of advanced materials. For instance, a study reported the crystal structure of a compound derived from it, highlighting its potential nonlinear optical properties and suitability for such applications (Sowmya et al., 2018).
Properties
IUPAC Name |
4-methoxy-3-phenylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14-8-7-11(10-15)9-13(14)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWUDRKGDPIMEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.